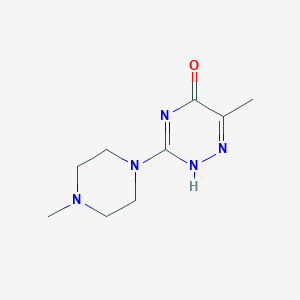
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline, also known as MPQT, is a chemical compound that has been studied for its potential applications in scientific research. This quinoline derivative has been found to have interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. When activated, the receptor allows the influx of cations such as calcium and sodium into the cell, leading to depolarization and the initiation of an action potential. 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline binds to the receptor at a site that is distinct from the acetylcholine binding site, leading to inhibition of its activity. This results in a decrease in calcium influx and a reduction in neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have several interesting biochemical and physiological effects. In addition to its action on the α7 nicotinic acetylcholine receptor, it has also been shown to inhibit the activity of the P2X7 receptor, which is involved in the immune response and inflammation. This could potentially make 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline useful in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it could be useful in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors or physiological processes. Additionally, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been found to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. One area of interest is in the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. These compounds could potentially be used as therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies on the effects of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline on the P2X7 receptor and its potential applications in the treatment of inflammatory conditions could be explored. Finally, the anxiolytic and antidepressant-like effects of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline could be further investigated, potentially leading to the development of new treatments for anxiety and depression.
Synthesemethoden
The synthesis of 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline involves several steps. The starting material is 2-chloro-4-methylquinoline, which is reacted with sodium hydride and 1-pyrrolidine to form the intermediate 2-methyl-4-(1-pyrrolidinyl)quinoline. This intermediate is then treated with trifluoromethyl iodide and a palladium catalyst to yield the final product, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. By blocking this receptor, 2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline could potentially be used as a therapeutic agent for these conditions.
Eigenschaften
Produktname |
2-Methyl-4-(1-pyrrolidinyl)-7-(trifluoromethyl)quinoline |
|---|---|
Molekularformel |
C15H15F3N2 |
Molekulargewicht |
280.29 g/mol |
IUPAC-Name |
2-methyl-4-pyrrolidin-1-yl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H15F3N2/c1-10-8-14(20-6-2-3-7-20)12-5-4-11(15(16,17)18)9-13(12)19-10/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
KPJDUAVOMLAEPX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=C1)N3CCCC3 |
Kanonische SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)

![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
![6-amino-5-[2-(4-morpholinyl)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255960.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)

![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)
![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)